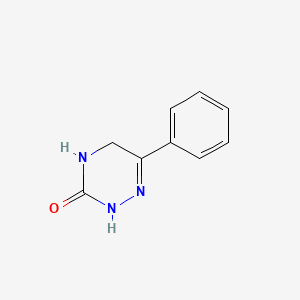

6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

説明

Systematic Nomenclature and Synonym Validation

6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is a nitrogen-containing heterocyclic compound characterized by a fused triazine ring system. Its systematic name adheres to IUPAC nomenclature, reflecting the structural arrangement of substituents. Key synonyms include:

The compound is also recognized under alternative identifiers such as DTXSID30354623 and CHEBI:83447, reflecting its presence in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₉N₃O , derived from:

- Carbon (C): 9 atoms (6 from phenyl, 3 from triazine core)

- Hydrogen (H): 9 atoms (4 from dihydrotriazine, 5 from phenyl)

- Nitrogen (N): 3 atoms (two in triazine, one in carbonyl)

- Oxygen (O): 1 atom (carbonyl group)

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉N₃O |

| Exact Mass | 175.0714 g/mol |

| Monoisotopic Mass | 175.0714 g/mol |

| CAS Number | 78831-00-2 |

The molecular weight of 175.19 g/mol is consistent with experimental data from PubChem and Moldb.

Crystallographic and Stereochemical Features

Crystallographic studies reveal critical structural insights:

Molecular Geometry

The triazine ring adopts a 4,5-dihydro-1,2,4-triazin-3(2H)-one conformation, with:

Crystal Packing

Spectroscopic Characterization

Spectroscopic data validate structural features and functional groups:

Infrared (IR) Spectroscopy

Key absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1680–1660 | C=O stretch (carbonyl) |

| 1600–1500 | Aromatic C=C stretching |

| 1380–1350 | N–H bending (secondary amine) |

| 1240–1200 | C–N stretching (triazine) |

Data aligns with reference IR spectra for triazinones.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 600 MHz):

- δ 7.2–7.5 ppm: Aromatic protons (phenyl group, multiplet).

- δ 4.2–4.5 ppm: NH proton (broad singlet, exchangeable).

- δ 2.5–3.0 ppm: Dihydrotriazine CH₂ protons (multiplet).

¹³C NMR (CDCl₃, 151 MHz):

Mass Spectrometry (MS)

- Molecular Ion (m/z): 175.0714 [M]⁺.

- Fragmentation: Loss of CO (28 amu) to yield m/z 147.1 (C₈H₉N₃⁺).

特性

IUPAC Name |

6-phenyl-4,5-dihydro-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-9-10-6-8(11-12-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMREWHCHKZSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354623 | |

| Record name | 1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78831-00-2 | |

| Record name | 1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization of Amino-Triazine Precursors with Aldehydes

A common route to 4,5-dihydro-1,2,4-triazin-3(2H)-ones involves the condensation of amino-triazine derivatives with aromatic aldehydes, such as benzaldehyde, to introduce the phenyl group at the 6-position.

- Step 1: Synthesis of 4-amino-1,2,4-triazine derivatives as starting materials.

- Step 2: Condensation with benzaldehyde under mild acidic or neutral conditions to form an imine intermediate.

- Step 3: Cyclization and subsequent reduction or rearrangement to yield the dihydrotriazinone ring with the phenyl substituent.

This method allows for structural variation by changing the aldehyde component, enabling the synthesis of various substituted triazinones.

Hydrogenation of Nitrile Precursors

Another approach involves the hydrogenation of nitrile-containing precursors such as 3-cyanopyridine to produce nicotinaldehyde intermediates, which then react further to form the triazinone ring.

- The hydrogenation is typically catalyzed by Raney nickel or rhodium catalysts.

- Strongly acidic conditions (e.g., sulfuric or oxalic acid) have been traditionally used but tend to poison the catalyst and reduce yield.

- Recent improvements have demonstrated milder conditions that improve yield and selectivity without expensive rhodium catalysts, making the process more economically and environmentally viable.

Novel Process Improvements for 4,5-Dihydro-1,2,4-triazin-3(2H)-one Synthesis

A Czech patent (CZ286594B6) describes an improved process for preparing 4,5-dihydro-1,2,4-triazin-3(2H)-ones, including 6-phenyl derivatives, emphasizing:

- Use of milder reaction conditions.

- Avoidance of expensive rhodium catalysts.

- Higher selectivity and yields for nicotinaldehyde intermediates.

- Reduced catalyst corrosion and improved environmental profile.

This method involves optimized hydrogenation conditions and careful control of reaction parameters to achieve high purity and yield of the target compound.

Preparation of Stock Solutions for Research and Application

For practical laboratory and in vivo applications, the compound 6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is prepared as stock solutions with precise molarities. The following table summarizes solvent volumes required to prepare various concentrations from given masses of the compound, based on its molecular weight (approx. 175.2 g/mol):

| Mass of Compound | 1 mM Volume (mL) | 5 mM Volume (mL) | 10 mM Volume (mL) |

|---|---|---|---|

| 1 mg | 5.71 | 1.14 | 0.57 |

| 5 mg | 28.54 | 5.71 | 2.85 |

| 10 mg | 57.08 | 11.42 | 5.71 |

This precise preparation ensures reproducibility in biological assays and formulation studies.

Formulation Notes for In Vivo Studies

- The compound is first dissolved in DMSO to prepare a master stock solution.

- Subsequent dilution steps involve adding solvents such as PEG300, Tween 80, distilled water, or corn oil in a stepwise manner.

- Each solvent addition requires the solution to be clear before proceeding to the next step, with vortexing, ultrasound, or mild heating aiding dissolution.

- This protocol ensures a clear, stable formulation suitable for in vivo administration.

Summary Table of Preparation Methods

化学反応の分析

Alkylation Reactions

6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one undergoes alkylation at the N-2 position when treated with alkyl halides under basic conditions. For example, reactions with methyl iodide, ethyl iodide, or benzyl chloride in the presence of aqueous NaOH yield 2-alkylated derivatives (Table 1) .

Table 1: Alkylation of this compound

| Alkylating Agent | Product | Yield (%) |

|---|---|---|

| Methyl iodide | 2-Methyl-5-(2-oxopropyl) | 34 |

| Ethyl iodide | 2-Ethyl-5-(2-oxopropyl) | 38 |

| Benzyl chloride | 2-Benzyl-5-(2-oxopropyl) | 14 |

The reaction proceeds via nucleophilic substitution, with acetone acting as a co-solvent and participating in subsequent addition steps .

Nucleophilic Addition Reactions

The compound reacts with C- and N-nucleophiles under acidic or catalytic conditions:

-

With thiophene : In the presence of BF₃·OMe₂ and acetic acid, it forms 5-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one via electrophilic aromatic substitution .

-

With indole : Similar conditions yield 5-(indol-3-yl) derivatives, demonstrating its ability to engage in Friedel-Crafts-type reactions .

Key Example :

Ring-Opening and Fused-Ring Formation

Reactions with amines lead to ring cleavage or fused heterocycles:

-

Hydrazinolysis : Treatment with hydrazine or phenylhydrazine results in hydrazino-substituted triazinones (e.g., 4a–c ), which further cyclize to form triazolo[4,3-d] triazines under acidic conditions .

-

Secondary amines : Piperidine or diethylamine induces furan ring cleavage in related precursors, yielding open-chain derivatives .

Functional Group Interconversions

The triazinone scaffold participates in redox reactions:

-

Catalytic hydrogenation : Reduces unsaturated bonds or nitro groups in substituents while preserving the triazinone core .

-

Oxidation : Mild phase-transfer catalysis (PTC) conditions oxidize sulfur or nitrogen moieties without degrading the heterocycle .

Stability and Stereochemical Integrity

When derived from chiral α-amino acids, the compound retains enantiomeric purity during synthesis and subsequent reactions, confirming no racemization at stereogenic centers .

Comparative Reactivity

Unlike 5-phenylpyrimidin-2(1H)-one, which resists cyclic amine additions, this compound readily reacts with morpholine or piperidine, highlighting its enhanced electrophilicity .

科学的研究の応用

6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its biological activities.

Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

作用機序

The mechanism of action of 6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one involves interactions with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets depend on the specific application and biological context.

類似化合物との比較

Key Observations :

- The phenyl group at C6 in the parent compound enhances aromatic stacking interactions, critical for CNS-targeted pharmacological activity .

- Pymetrozine replaces the phenyl group with a methyl and pyridinyl moiety, optimizing its selectivity for insecticidal targets like whiteflies and aphids .

- NKY-312 , a sulfonylated derivative, exhibits 100% insecticidal efficacy against bean aphids at 5 mg/kg, outperforming Pymetrozine (30%) due to improved membrane permeability .

Pharmacological Analogs

Analgesic and Anti-inflammatory Derivatives

- 6-Phenyl-4-substituted-benzylidene-pyridazin-3(2H)-one derivatives (e.g., IIIA-IIIC) demonstrated significant analgesic activity in hot-plate assays (p < 0.001), though less potent than aspirin .

- Pyrimidine-triazine hybrids (e.g., compound 4o ) showed anticonvulsant activity with an MES ED₅₀ of 22.54 mg/kg, attributed to GABA modulation .

Insecticidal Derivatives

- Pymetrozine derivatives with biurea bridges improved systemic translocation in plants, enhancing aphid mortality by 40% compared to non-bridged analogs .

Physicochemical and Solubility Comparisons

- Solubility : The parent compound exhibits low aqueous solubility (0.45 mg/mL in water at 25°C), necessitating formulation in Transcutol/water mixtures for bioavailability .

- Thermodynamic Stability : Derivatives with electron-withdrawing groups (e.g., sulfonyl in NKY-312) show higher thermal stability (decomposition >250°C) compared to the parent compound (decomposition at 180°C) .

Mechanistic Insights

- Insecticidal Activity : Pymetrozine disrupts insect feeding behavior by antagonizing TRPV channels, while NKY-312’s sulfonamide group enhances binding to chitin synthase .

- CNS Activity: The phenyl group in 6-phenyl-triazinone derivatives facilitates blood-brain barrier penetration, enabling interactions with GABA receptors and voltage-gated sodium channels .

生物活性

6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one (CAS: 78831-00-2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological effects, and potential applications in various fields, including pharmacology and toxicology.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 206.22 g/mol. The compound features a triazine ring system which is known for its ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of phenyl hydrazine with suitable carbonyl compounds. Various methods have been reported in the literature to optimize yields and purities, including microwave-assisted synthesis and solvent-free reactions .

Antimicrobial Properties

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that 6-phenyl derivatives possess activity against various bacterial strains. In particular, a study demonstrated that certain triazine derivatives exhibited potent activity against Escherichia coli and Staphylococcus aureus, suggesting their potential as antimicrobial agents .

Cardiotonic Activity

A notable area of research involves the cardiotonic effects of related compounds. A series of studies have evaluated the cardiotonic activity of 6-phenyl derivatives on isolated perfused toad hearts. One specific derivative demonstrated enhanced contractile force comparable to established cardiotonics like levosimendan . This suggests potential applications in treating heart failure.

Toxicological Assessment

The toxicity profile of this compound has been assessed using bioassays such as the Daphnia magna test. Results indicated that while some derivatives exhibited low toxicity (LC50 values greater than 1000 µg/L), others displayed significant lethality at higher concentrations. This variability underscores the importance of structural modifications in altering biological activity and toxicity .

Case Studies

- Cardiotonic Activity Study : In a comparative study involving various triazine derivatives, the compound was tested for its ability to enhance cardiac contractility. Results indicated a dose-dependent increase in force generation in cardiac tissues, positioning it as a candidate for further development in cardiac therapeutics .

- Antimicrobial Efficacy : A series of synthesized triazine derivatives were tested against clinical isolates of bacteria. The most active compounds showed minimum inhibitory concentrations (MICs) in the range of 5–20 µg/mL against resistant strains of E. coli and S. aureus, highlighting their potential utility in addressing antibiotic resistance .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one?

- Methodological Answer : The synthesis typically involves condensation reactions under reflux conditions. For example, ethyl acetoacetate and phenylhydrazine are refluxed in acidic media (e.g., acetic acid) to form intermediates, followed by cyclization. Purification steps like recrystallization (using ethanol) and thin-layer chromatography (TLC) with iodine visualization ensure product purity . Advanced variants may incorporate microwave-assisted synthesis for improved yield and reduced reaction time.

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer : Techniques include:

- NMR spectroscopy : To confirm hydrogen and carbon environments (e.g., δ 5.60 ppm for NH protons in DMSO-d6) .

- TLC : Using solvent systems like toluene-ethyl acetoacetate-water (8.7:1.2:1.1 v/v/v) to monitor reaction progress .

- Mass spectrometry : For molecular weight confirmation (e.g., M+ = 245.30 g/mol for triazinone derivatives) .

Q. What solvent systems are suitable for solubility studies of this compound?

- Methodological Answer : Solubility can be determined via shake-flask methods in pharmaceutical solvents (e.g., water, ethanol, DMSO). For example, equilibrium solubility is measured by saturating the solvent with the compound, filtering, and quantifying concentrations using UV spectroscopy or HPLC .

Advanced Research Questions

Q. How do substituents on the triazinone core influence bioactivity, and how can structure-activity relationships (SAR) be systematically studied?

- Methodological Answer :

- Synthetic diversification : Introduce substituents (e.g., halogens, alkyl groups) at the phenyl or triazinone positions via Suzuki coupling or nucleophilic substitution .

- Bioassays : Test derivatives for biological activity (e.g., enzyme inhibition assays for anticancer or hypotensive effects). For instance, pyridazinone analogs have shown inhibition of phosphodiesterase-III, a target for inotropic agents .

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .

Q. How can potentiometric titration resolve contradictions in reported pKa values for triazinone derivatives?

- Methodological Answer :

- Titration setup : Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) to avoid water interference. Measure half-neutralization potentials (HNP) via pH meters calibrated to mV accuracy .

- Data validation : Compare results across solvents (e.g., acetone vs. DMF) to account for solvent polarity effects. Statistical analysis (e.g., ANOVA) identifies outliers caused by impurities or hydration .

Q. What experimental designs are optimal for studying reaction kinetics in triazinone synthesis?

- Methodological Answer :

- Factorial design : Vary factors like temperature, catalyst loading, and solvent polarity to identify rate-limiting steps. For example, a 2³ factorial design can optimize microwave-assisted reactions .

- Quasi-experimental approaches : Compare traditional reflux methods with advanced techniques (e.g., flow chemistry) using pretest-posttest frameworks to assess efficiency .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) improve process control in triazinone synthesis?

- Methodological Answer :

- Reactor modeling : Simulate heat/mass transfer in batch reactors to predict optimal stirring rates and temperature profiles.

- Machine learning : Train models on historical synthesis data to predict yields under new conditions (e.g., solvent-free systems) .

Data Contradiction and Resolution Strategies

Q. How should researchers address discrepancies in reported bioactivities of triazinone derivatives?

- Methodological Answer :

- Replication studies : Repeat assays under standardized conditions (e.g., cell line, incubation time).

- Analytical validation : Verify compound stability (e.g., via LC-MS) to rule out degradation artifacts .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and hypotensive activity) .

Q. What strategies resolve conflicting solubility data across studies?

- Methodological Answer :

- Standardized protocols : Follow USP guidelines for shake-flask methods.

- Temperature control : Use jacketed vessels to maintain ±0.1°C accuracy during measurements.

- Cross-lab validation : Collaborate with independent labs to verify results .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。